molecular formula C18H20Cl3FN2 B12911695 1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride CAS No. 83658-13-3

1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride

Cat. No.: B12911695
CAS No.: 83658-13-3
M. Wt: 389.7 g/mol
InChI Key: PXEHYZNTHMRIRC-UHFFFAOYSA-N
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Description

1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride is a chemical compound with a complex structure that includes a chloro and fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride typically involves multiple steps. The initial step often includes the formation of the isoquinoline core, followed by the introduction of the chloro and fluorophenyl groups. The final step involves the methylation of the amine group to form the dimethylmethanamine moiety. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as an anxiolytic or sedative.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, it can modulate their activity, leading to effects such as sedation or anxiolysis. The pathways involved may include the inhibition of neurotransmitter release or the enhancement of inhibitory neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Flurazepam: A benzodiazepine derivative with similar anxiolytic and sedative properties.

    Midazolam: Another benzodiazepine with potent sedative effects.

    Diazepam: A well-known benzodiazepine used for its anxiolytic and muscle relaxant properties.

Uniqueness

1-(7-Chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine dihydrochloride is unique due to its specific structural features, such as the combination of chloro and fluorophenyl groups, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

CAS No.

83658-13-3

Molecular Formula

C18H20Cl3FN2

Molecular Weight

389.7 g/mol

IUPAC Name

1-[7-chloro-1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylmethanamine;dihydrochloride

InChI

InChI=1S/C18H18ClFN2.2ClH/c1-22(2)11-14-9-12-7-8-13(19)10-16(12)18(21-14)15-5-3-4-6-17(15)20;;/h3-8,10,14H,9,11H2,1-2H3;2*1H

InChI Key

PXEHYZNTHMRIRC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F.Cl.Cl

Origin of Product

United States

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